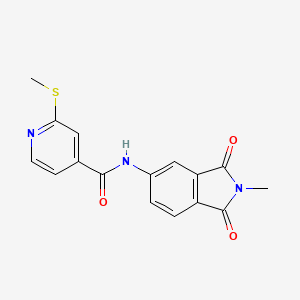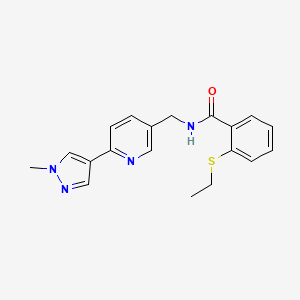
2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiviral activities against the bird flu influenza (H5N1), showcasing the potential of these compounds in antiviral research. The study elaborates on the chemical synthesis, characterization, and in vitro antiviral efficacy of these novel compounds (Hebishy, Salama, & Elgemeie, 2020).
Insecticidal Applications
Research on innovative heterocycles incorporating a thiadiazole moiety evaluated these compounds for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Antimycobacterial Applications
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promise as novel Mycobacterium tuberculosis GyrB inhibitors. This study underlines the therapeutic potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Applications
The synthesis of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings and evaluated for antimicrobial and antioxidant activity, demonstrates the multifaceted applications of these compounds in developing new therapeutic agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPBNFZSMPRAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
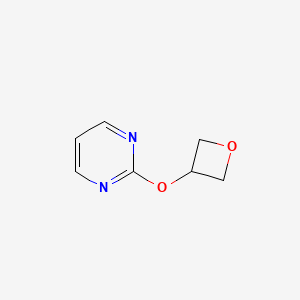
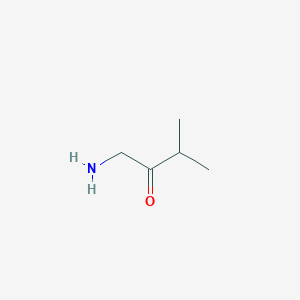
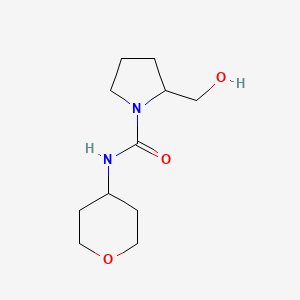
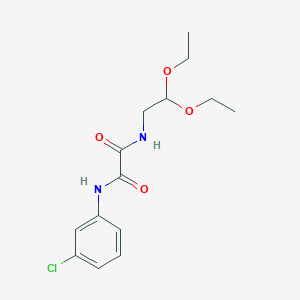
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)
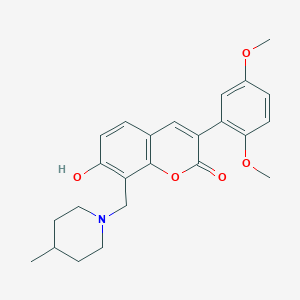
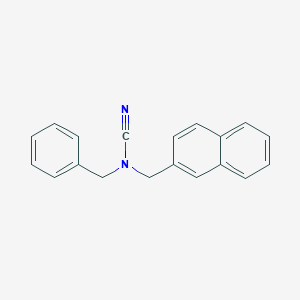
![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)
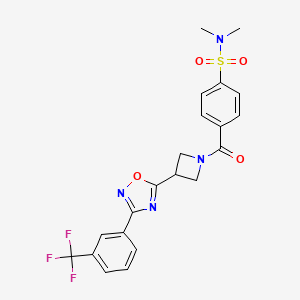
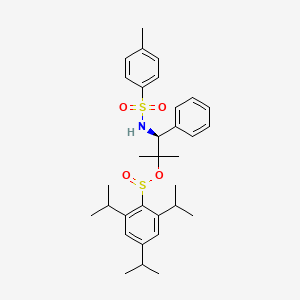
![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
